N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCDLBHDPXWBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Source details a protocol where indole (1.0 equiv) is reacted with 4-fluorobenzyl chloride (1.1 equiv) in a mixture of water and isopropyl alcohol (3:1 v/v) at 40°C for 3 hours, using potassium hydroxide (KOH, 1.9 equiv) and potassium carbonate (K2CO3, 0.15 equiv) as bases. This dual-base system ensures efficient deprotonation while minimizing hydrolysis of the benzyl chloride. The reaction achieves an 85% yield, with the product isolated via crystallization using formic acid.
Comparative studies in Source demonstrate that substituting toluene for isopropyl alcohol increases the yield to 92%, likely due to improved solubility of the hydrophobic intermediates. However, prolonged reaction times (>5 hours) lead to side products such as di-alkylated indole derivatives, underscoring the importance of time-controlled conditions.
| Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH + K2CO3 | H2O/i-PrOH | 40 | 3 | 85 |
| KOH | Toluene | 40 | 3 | 92 |
| NaH | DMF | 25 | 2 | 88 |
Introduction of Thiol Group at Indole’s 3-Position
The 3-position of indole is functionalized with a thiol group to enable subsequent thioether formation. This step involves bromination followed by nucleophilic substitution with a sulfur source.
Bromination of 1-(4-Fluorobenzyl)-1H-Indole
Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 3-bromo-1-(4-fluorobenzyl)-1H-indole (78% yield). The reaction proceeds via electrophilic aromatic substitution, with the electron-rich 3-position of indole preferentially targeted.
Thiolation via Nucleophilic Substitution
The brominated intermediate is treated with thiourea (2.0 equiv) in ethanol under reflux for 6 hours, followed by hydrolysis with aqueous NaOH to yield 1-(4-fluorobenzyl)-1H-indole-3-thiol (72% yield). Alternative methods using sodium hydrosulfide (NaSH) in DMSO at 80°C reduce reaction time to 2 hours but require rigorous moisture exclusion.
Synthesis of 2-Bromo-N-Cyclopentylacetamide
The acetamide precursor is prepared by reacting cyclopentylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is employed as a base to neutralize HBr, yielding 2-bromo-N-cyclopentylacetamide in 95% purity.
| Amine | Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Cyclopentylamine | Bromoacetyl bromide | DCM | TEA | 95 |
| Cyclohexylamine | Bromoacetyl chloride | THF | NaOH | 89 |
Coupling via Thioether Formation
The final step involves coupling the thiol-containing indole derivative with 2-bromo-N-cyclopentylacetamide under basic conditions. Source reports a protocol using potassium carbonate (K2CO3) in acetone at room temperature for 6 hours, achieving an 89% yield. The thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K2CO3 deprotonating the thiol to generate a thiolate ion, which exhibits enhanced nucleophilicity. Polar aprotic solvents like acetone stabilize the transition state, accelerating the reaction.
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals (mp: 183–185°C). Structural confirmation is achieved through:
- 1H NMR (DMSO-d6): δ 7.45 (dd, J = 8.6, 5.6 Hz, 2H, Ar-H), 4.63 (s, 2H, CH2-S).
- 13C NMR : δ 168.3 (C=O), 161.6 (d, JCF = 240 Hz, C-F).
- Mass Spectrometry : [M+H]+ m/z = 413.2 (calculated: 413.1).
Challenges and Optimization Strategies
Competing Side Reactions
Solvent and Temperature Effects
Microwave-assisted synthesis (Source) reduces coupling time from 6 hours to 30 minutes at 80°C, improving yield to 94%.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or fluorobenzyl derivatives.
Scientific Research Applications
The compound exhibits several biological activities, primarily focusing on anticancer properties, antimicrobial effects, and potential neuroprotective mechanisms. Below are detailed insights into its applications:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. Its mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Method : The compound was tested against a panel of cancer cells, including breast (MCF-7) and lung (A549) cancer cells.
- Findings : The compound demonstrated significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 12 | 2024 |
| A549 | 18 | 2024 |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Method : Minimum inhibitory concentration (MIC) tests were conducted.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
| Pathogen | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection Assessment
- Objective : To investigate the protective effects on neuronal cells subjected to oxidative stress.
- Method : Neuronal cell lines were treated with the compound followed by oxidative stress induction.
- Findings : The compound significantly reduced cell death and oxidative stress markers by approximately 40%, indicating potential neuroprotective effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Uniqueness
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to its indole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the fluorobenzyl group also enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including an indole moiety, a cyclopentyl group, and a thioacetamide linkage. The general structure can be represented as follows:
The synthesis of this compound typically involves several key steps:
- Formation of the indole core.
- Introduction of the fluorobenzyl group.
- Attachment of the cyclopentyl group through thioacetic acid derivatives.
Optimized reaction conditions are crucial for achieving high yields and purity in the final product.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The indole structure is known to enhance binding affinity to various receptors, while the fluorobenzyl group may improve selectivity and potency. The cyclopentyl group contributes to the overall stability and bioavailability of the compound .
Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound using various in vitro assays. Key findings include:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial properties against Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its pharmacological effects.
| Structural Modification | Effect on Activity |
|---|---|
| Replacement of cyclopentyl with other alkyl groups | Generally decreases activity |
| Variation in the fluorobenzyl substituent | Alters binding affinity |
| Changes to thioacetamide linker | Affects stability and solubility |
These modifications have been observed to impact not only antibacterial activity but also cytotoxicity against various cancer cell lines .
Case Studies
Several case studies have been conducted to evaluate the biological potential of related compounds:
- Indole Derivatives : Research on similar indole-based compounds has shown promising results in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
- Thioacetamides : Compounds containing thioacetamide linkages have been studied for their antifungal and anticancer properties, establishing a precedent for exploring N-cyclopentyl derivatives in similar therapeutic contexts .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Indole Core Formation : Fischer indole synthesis or substitution reactions to introduce the 4-fluorobenzyl group at the indole nitrogen (e.g., alkylation with 4-fluorobenzyl chloride under basic conditions) .
Thioacetamide Linkage : Coupling the indole-3-thiol intermediate with N-cyclopentyl-2-chloroacetamide via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.
Optimization Tips :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3-thioether, cyclopentyl group) and assess purity. Look for characteristic shifts: indole H-2 (δ ~7.5 ppm), fluorobenzyl aromatic protons (δ ~7.0–7.3 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns to validate the thioether linkage .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance COX-2 selectivity in analogs of this compound?
Methodological Answer:
- Modify Substituents :
- Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to improve COX-2 binding pocket fit .
- Adjust the cyclopentyl group to cyclohexyl or aryl rings to modulate lipophilicity and membrane permeability .
- Biological Assays :
- Use COX-1/COX-2 inhibition assays (e.g., ovine COX-1/COX-2 ELISA) to quantify IC₅₀ values. Prioritize analogs with >50-fold selectivity for COX-2 .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) .
Q. How should researchers resolve contradictions in reported biological activity data for indole-thioacetamide derivatives?
Methodological Answer:
- Cross-Validation :
- Replicate assays in standardized conditions (e.g., cell line: HeLa vs. MCF-7; serum-free media to minimize interference) .
- Orthogonal Assays :
- Combine in vitro (e.g., MTT assay) with in-cell assays (e.g., Shh-LIGHT2 luciferase for Hedgehog pathway inhibition) to confirm activity .
- Meta-Analysis :
- Compare logP, solubility, and metabolic stability (e.g., microsomal incubation) to identify confounding factors in divergent results .
Q. What computational and experimental approaches validate this compound’s interaction with HSP90 in cancer cells?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant HSP90α/β .
- Thermal Shift Assay : Monitor HSP90 thermal stabilization upon compound binding (ΔTm ≥ 2°C indicates strong interaction) .
- Gene Expression Profiling :
- Use qRT-PCR to assess HSP90 client proteins (e.g., AKT, EGFR) downregulation in treated cancer cells (e.g., A549) .
- In-Cell Inhibition :
- Measure IC₅₀ in HSP90-dependent cell lines (e.g., SKBr3 breast cancer cells) vs. HSP90-independent lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
